REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([CH3:12])[C:5]([N+:13]([O-])=O)=[CH:4][CH:3]=1.ClC1C(C(OC)=O)=C(C)C=CC=1[N+]([O-])=O.O.O.Cl[Sn]Cl>CCO>[NH2:13][C:5]1[C:6]([CH3:12])=[C:7]([C:2]([Cl:1])=[CH:3][CH:4]=1)[C:8]([O:10][CH3:11])=[O:9] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=C1C(=O)OC)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1C(=O)OC)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
224 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
To above stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was poured into water (1 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (5×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel (2-10% ethyl acetate-hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)OC)C(=CC1)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |